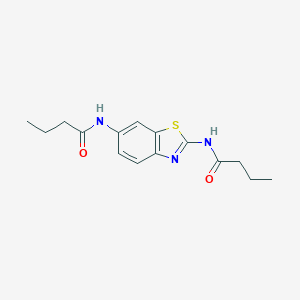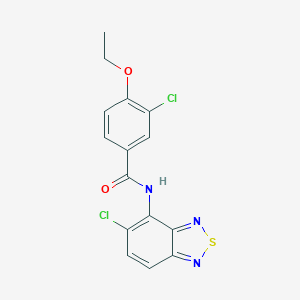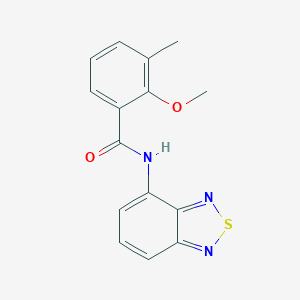![molecular formula C21H22N2O2 B251107 N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251107.png)
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide, also known as MPHP, is a synthetic compound that belongs to the class of substituted cathinones. It is a stimulant drug that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act as a reuptake inhibitor of the neurotransmitters dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the brain, leading to the observed effects on mood and cognition.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are associated with feelings of pleasure, motivation, and mood regulation. It has also been found to increase heart rate and blood pressure, which may have implications for its use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic applications. However, one limitation is its potential for abuse, which may make it difficult to obtain and use in a controlled manner.
Zukünftige Richtungen
Future research on N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide should focus on its potential therapeutic applications, such as its use as an antidepressant or cognitive enhancer. Additional studies should also investigate its safety and potential for abuse, as well as its effects on different populations, such as children and the elderly. Finally, studies should investigate the potential for this compound to interact with other drugs and substances, as this may have implications for its use in humans.
In conclusion, this compound is a synthetic compound that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. While further research is needed to fully understand the potential of this compound, it holds promise as a potential treatment for mood disorders and cognitive enhancement.
Synthesemethoden
The synthesis of N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide involves the reaction of 1-benzofuran-2-carboxylic acid with 4-methylpiperidine and 4-bromophenyl magnesium bromide. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and column chromatography. The purity and yield of the final product can be determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been used in various scientific research studies to investigate its potential therapeutic applications. It has been found to have antidepressant and anxiolytic properties, making it a potential candidate for the treatment of mood disorders. This compound has also been studied for its potential as a cognitive enhancer, as it has been found to improve memory and learning in animal models.
Eigenschaften
Molekularformel |
C21H22N2O2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H22N2O2/c1-15-10-12-23(13-11-15)18-8-6-17(7-9-18)22-21(24)20-14-16-4-2-3-5-19(16)25-20/h2-9,14-15H,10-13H2,1H3,(H,22,24) |
InChI-Schlüssel |
PQBVQXOFBMXUFQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Kanonische SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)





![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)

